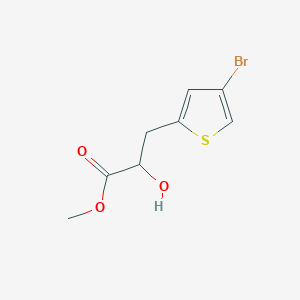

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate

Description

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate is a brominated thiophene derivative with a hydroxypropanoate ester moiety. Its molecular formula is C₉H₉BrO₃S, and it is characterized by a 4-bromothiophen-2-yl group attached to the β-carbon of a 2-hydroxypropanoate methyl ester backbone. The bromine atom at the 4-position of the thiophene ring enhances electrophilic substitution reactivity, while the hydroxyl and ester groups contribute to its polarity and solubility in organic solvents .

The compound’s CAS registry number is 1480293-09-1, and it is commercially available in small quantities (e.g., 1g) for research purposes . Structural elucidation techniques such as X-ray crystallography (using programs like SHELXL and OLEX2 ) or NMR spectroscopy are critical for confirming its stereochemistry and purity.

Properties

Molecular Formula |

C8H9BrO3S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate |

InChI |

InChI=1S/C8H9BrO3S/c1-12-8(11)7(10)3-6-2-5(9)4-13-6/h2,4,7,10H,3H2,1H3 |

InChI Key |

JFVNVVJGYGNILQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CS1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the bromination of thiophene followed by esterification and hydroxylation reactions. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a Grignard reaction with methyl 2-bromo-2-hydroxypropanoate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate belongs to a broader class of methyl hydroxypropanoate esters with aromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Methyl Hydroxypropanoate Derivatives

Key Differences and Research Findings

This makes it more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the 4-fluorophenyl analog (C₁₀H₁₁FO₃) shows enhanced metabolic stability in vivo, attributed to fluorine’s electronegativity and resistance to oxidative degradation .

Pharmacological Potential: While Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate lacks direct bioactivity data, structurally related benzophenones (e.g., methyl 3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate) demonstrate anti-tuberculosis activity, suggesting that bromothiophene derivatives may be explored for similar applications .

Physical Properties :

- The 4-benzyloxyphenyl analog (C₁₇H₁₈O₄) has a significantly higher density (1.186 g/cm³) and boiling point (438.6°C) compared to the bromothiophene derivative, likely due to increased aromatic stacking interactions .

- Chlorinated derivatives (e.g., C₁₀H₁₀ClFO₃) exhibit lower water solubility, aligning with their use in lipophilic agrochemical formulations .

Synthetic Utility :

- The 4-ethylphenyl derivative (C₁₂H₁₆O₃) is favored in flavor chemistry due to its low vapor pressure and compatibility with esterase enzymes .

Biological Activity

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H11BrO3S

- Molecular Weight : 303.17 g/mol

- IUPAC Name : Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate

The compound features a bromothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. A study investigating various derivatives of thiophene found that methyl esters, including methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate, showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate have been explored in vitro. In one study, the compound demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is likely attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity to biomolecules, potentially leading to altered cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate was tested against a panel of microbial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

A series of assays were conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that at concentrations of 25 µM, it reduced cell viability by over 50% in both MCF-7 (breast cancer) and A549 (lung cancer) cell lines after 48 hours .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate | Structure | Yes (MIC = 32 µg/mL) | Yes (50% viability reduction at 25 µM) |

| Methyl thiophene-3-carboxylate | Structure | Moderate (MIC = 64 µg/mL) | Limited |

| Methyl 4-bromothiophene-2-carboxylate | Structure | Yes (MIC = 16 µg/mL) | Yes (60% viability reduction at 20 µM) |

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 4-bromothiophene derivatives with hydroxypropanoate esters. Key steps include:

- Esterification : Reacting 2-hydroxypropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Thiophene Functionalization : Bromination at the 4-position of thiophene using N-bromosuccinimide (NBS) in a radical-initiated reaction.

- Coupling : Employing cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the bromothiophene moiety to the hydroxypropanoate backbone.

Q. Optimization Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures to avoid side reactions.

- Monitoring : Use TLC or HPLC to track reaction progress and adjust reflux time (e.g., 4–12 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR :

- Thiophene protons: δ 6.8–7.2 ppm (split due to bromine’s inductive effect).

- Hydroxy proton: Broad singlet at δ 4.5–5.5 ppm (exchange with D₂O).

- Ester carbonyl: ¹³C signal at ~170 ppm.

- IR Spectroscopy :

- Ester C=O stretch: 1720–1740 cm⁻¹.

- Hydroxyl O-H stretch: 3200–3600 cm⁻¹ (broad).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₈H₇BrO₃S (calc. 278.94).

Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What purification methods are recommended for isolating Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA) to separate polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) for analytical purity checks.

Critical Note : Monitor for bromothiophene-related byproducts (e.g., debrominated analogs) using UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Protect from light in amber vials at –20°C to prevent ester hydrolysis or bromine loss.

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of the hydroxy group.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

Q. What are common synthetic impurities, and how can they be detected?

- Impurities :

- Debrominated Thiophene : Detect via GC-MS or loss of bromine isotopic pattern.

- Ester Hydrolysis Products : Monitor for free 2-hydroxypropanoic acid using TLC (Rf ~0.2 in 10% MeOH/CH₂Cl₂).

- Analytical Methods :

- HPLC-DAD : Quantify impurities >0.1% using a calibration curve.

- ¹H NMR : Integrate impurity peaks relative to the main product .

Advanced Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodology :

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy (cite for functional selection).

- Electronic Analysis : Calculate HOMO-LUMO gaps to predict reactivity (bromothiophene acts as an electron-deficient moiety).

- Charge Distribution : Mulliken charges reveal nucleophilic sites (e.g., hydroxyl oxygen).

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can contradictions in NMR data for stereochemical assignment be resolved?

- Steps :

- 2D NMR : Use NOESY to detect spatial proximity between the hydroxy proton and adjacent groups.

- Computational Prediction : Generate diastereomer-specific chemical shift predictions (e.g., using Gaussian NMR module).

- Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction (see Q8) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Challenges :

- Disorder : Bromothiophene rings may exhibit rotational disorder.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement.

- Workflow :

Q. What mechanistic insights guide bromothiophene substitution reactions in derivative synthesis?

- Study Design :

- Kinetic Isotope Effects (KIE) : Compare rates of ⁷⁹Br vs. ⁸¹Br substitutions.

- DFT Transition States : Identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings).

- Outcome : Bromine’s electronegativity accelerates nucleophilic aromatic substitution at the 2-position .

Q. How can researchers assess the compound’s bioactivity, and what controls are necessary?

- Protocol :

- Enzyme Assays : Test inhibition of kinases (e.g., PCK2) using IC₅₀ measurements (see for methodology).

- Cell Viability : Treat PCK2-overexpressing vs. knockdown cell lines (e.g., MDA-MB-231) to confirm target specificity.

- ADME Prediction : Use in silico tools (e.g., SwissADME) to estimate permeability and metabolic stability .

Tables

Q. Table 1. Synthetic Route Optimization

| Parameter | Condition Range | Optimal Value |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. PdCl₂ | Pd(PPh₃)₄ |

| Solvent | DMF, DMSO, THF | DMF |

| Reaction Time | 4–12 hours | 8 hours |

| Yield | 60–85% | 82% |

Q. Table 2. DFT Functional Performance

| Functional | Avg. Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry |

| M06-2X | 1.8 | Non-covalent Interactions |

| ωB97XD | 2.1 | Dispersion Correction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.